An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyphenyl)-N-methylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, a substituted benzylamine derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. The strategic placement of a methoxy group on the phenyl ring and N-methylation of the amine imparts specific electronic and steric properties that can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method design, and interpreting its structure-activity relationships. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination, offering a foundational resource for researchers in the field.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.
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Chemical Name: 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride
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Synonyms: (2-methoxyphenyl)-N-methylmethanamine hydrochloride, 2-Methoxy-N-methylbenzylamine hydrochloride[1]
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CAS Number: 181880-42-2[1]
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Molecular Formula: C₉H₁₄ClNO[2]
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Molecular Weight: 187.67 g/mol
The molecular structure consists of a benzylamine core with a methoxy group at the ortho position of the benzene ring and a methyl group on the nitrogen atom, forming a secondary amine that is protonated to its hydrochloride salt.
Caption: 2D structure of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride.
Tabulated Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. It is important to note that while some properties are well-documented, others are computationally predicted due to the limited availability of experimental data in peer-reviewed literature.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₄ClNO | [2] |
| Molecular Weight | 187.67 g/mol | |
| Physical State | Solid | |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not determined (decomposes) | - |
| Solubility (Predicted) | ||
| - Water | High | Computational |
| - Ethanol | Soluble | Homology |
| - Chloroform | Soluble | Homology |
| pKa (Predicted) | 9.5 ± 0.5 | Computational |
Experimental and Analytical Methodologies
A critical aspect of drug development is the ability to reliably determine the physicochemical properties of a compound. The following sections detail the standard experimental protocols for characterizing 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride.
Thermal Analysis: Melting Point and Decomposition
The melting point is a crucial indicator of purity and is vital for formulation processes such as hot-melt extrusion. For amine hydrochlorides, thermal analysis also reveals the onset of decomposition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and thermal stability of a solid sample.
Caption: Workflow for DSC analysis.
Causality Behind Experimental Choices:
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Small Sample Size (3-5 mg): Ensures uniform heat transfer within the sample, leading to a sharp, well-defined melting endotherm.
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Hermetic Sealing: Prevents loss of volatile components, including hydrochloric acid, which could alter the melting behavior.
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Inert Gas Purge: Creates a non-reactive atmosphere, preventing oxidative degradation of the sample at elevated temperatures.
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Heating Rate (10°C/min): A standard rate that provides a good balance between resolution and experimental time.
Solubility Determination
Solubility is a critical determinant of a drug's bioavailability. For an amine hydrochloride, aqueous solubility is expected to be high due to its ionic nature.
Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)
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Preparation of Saturated Solutions: Add an excess amount of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Purity and Assay Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and determining the assay of pharmaceutical compounds.
Experimental Protocol: Reversed-Phase HPLC
Caption: Typical HPLC parameters for analysis.
Rationale for Method Parameters:
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C18 Column: A versatile reversed-phase column suitable for retaining moderately polar compounds like substituted benzylamines.
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Acidified Mobile Phase: The addition of formic acid suppresses the ionization of residual silanols on the stationary phase and ensures the analyte remains in its protonated, more water-soluble form, leading to better peak shape.
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Gradient Elution: Allows for the efficient separation of the main compound from potential impurities with a wide range of polarities.
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UV Detection at 272 nm: The methoxy-substituted benzene ring is expected to have a significant UV absorbance around this wavelength.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons (6.8-7.5 ppm), the benzylic methylene protons, the N-methyl protons, and the methoxy protons. The integration of these signals confirms the proton count for each group.
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¹³C NMR: Will show distinct signals for each carbon atom in a unique chemical environment. The number of signals will confirm the carbon backbone of the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic FTIR Peaks:
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N-H Stretch (secondary amine salt): A broad band in the region of 2400-3000 cm⁻¹.
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C-H Stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
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C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (aryl ether): A strong band around 1230-1270 cm⁻¹.
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C-N Stretch: In the 1020-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation and identification.
Expected Fragmentation Pattern (Electron Ionization):
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Molecular Ion Peak (M+): The peak corresponding to the free base (C₉H₁₃NO) at m/z 151.
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Base Peak: Likely the tropylium ion or a related fragment resulting from the cleavage of the C-C bond adjacent to the nitrogen, a common fragmentation pathway for benzylamines.[3]
Conclusion
This technical guide has synthesized the available and predicted physicochemical data for 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, providing a crucial resource for its further development and application. The inclusion of detailed, field-proven experimental protocols empowers researchers to independently verify these properties and generate the robust data required for regulatory submissions and advanced formulation design. A comprehensive understanding of these fundamental characteristics is the bedrock upon which successful drug discovery and development programs are built.
References
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Pesek, J. J., Matyska, M. T., & Berdiev, M. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 31(11), 22-29. [Link]
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Borges, C. R., & Martins, T. B. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 41(8), 1056–1066. [Link]
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PubChem. (n.d.). 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride | C9H14ClNO | CID 17290682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
